molecular formula C12H10N4 B7772446 4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine

4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine

Cat. No.: B7772446
M. Wt: 210.23 g/mol
InChI Key: XLLIUDMGQNPRJS-UHFFFAOYSA-N
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Description

4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine is a chemical compound with the molecular formula C12H10N4. It is known for its unique structure, which includes two pyridine rings connected by a hydrazone linkage. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine typically involves the condensation reaction between pyridine-4-carbaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine involves its interaction with various molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine is unique due to its specific hydrazone linkage and the presence of two pyridine rings. This structure allows it to form stable complexes with metal ions and exhibit a range of chemical reactivities and biological activities that are distinct from other similar compounds .

Properties

IUPAC Name

1-pyridin-4-yl-N-(pyridin-4-ylmethylideneamino)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLIUDMGQNPRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989617
Record name 4,4'-(Hydrazinediylidenedimethanylylidene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-22-8
Record name 1,4-Bis(4-pyridyl)-2,3-diaza-1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6957-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Hydrazinediylidenedimethanylylidene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isonicotinaldehyde (4-pyridylmethylene)hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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